molecular formula C9H12Cl3NO B2519184 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride CAS No. 1955557-55-7

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Cat. No.: B2519184
CAS No.: 1955557-55-7
M. Wt: 256.55
InChI Key: JXKLASDVLDIPQH-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group, a methylamino group, and an ethan-1-ol backbone, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and methylamine.

    Formation of Intermediate: The 2,3-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation can yield products like 2-(2,3-Dichlorophenyl)acetaldehyde or 2-(2,3-Dichlorophenyl)acetone.

    Reduction: Reduction can produce derivatives with modified amino or hydroxyl groups.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
  • 2-(2,3-Dichlorophenyl)-2-(ethylamino)ethan-1-ol hydrochloride
  • 2-(2,3-Dichlorophenyl)-2-(methylamino)propan-1-ol hydrochloride

Uniqueness

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both methylamino and ethan-1-ol groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-2-(methylamino)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-12-8(5-13)6-3-2-4-7(10)9(6)11;/h2-4,8,12-13H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKLASDVLDIPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=C(C(=CC=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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